Methyl3-carbamoylnaphthalene-1-carboxylate

描述

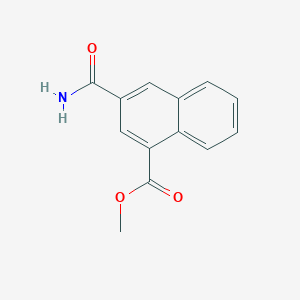

Methyl 3-carbamoylnaphthalene-1-carboxylate is a naphthalene derivative featuring a carbamoyl (-CONH₂) group at position 3 and a methyl ester (-COOCH₃) at position 1. Naphthalene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility .

属性

分子式 |

C13H11NO3 |

|---|---|

分子量 |

229.23 g/mol |

IUPAC 名称 |

methyl 3-carbamoylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H2,14,15) |

InChI 键 |

CUNOPPIPEIPEIL-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)N |

产品来源 |

United States |

准备方法

Halogenation of Naphthalene

- Method: Naphthalene is selectively halogenated at the 1-position using halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under radical conditions.

- Conditions: Typically performed in the presence of a radical initiator like azobisisobutyronitrile (AIBN) at reflux temperatures.

- Outcome: Formation of 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene).

Palladium-Catalyzed Carbonylation

- Method: The halogenated naphthalene undergoes carbonylation to introduce a carboxylate group at the 1-position.

- Catalysts: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄.

- Conditions: Carbon monoxide (CO) atmosphere, elevated temperatures (100–150°C), and suitable solvents like acetic acid or dimethylformamide.

- Results: Formation of naphthalene-1-carboxylic acid derivatives.

Esterification

- Method: Conversion of naphthalene-1-carboxylic acid to its methyl ester.

- Conditions: Reflux with excess methyl alcohol in the presence of acid catalysts like sulfuric acid or using diazomethane.

- Outcome: Methyl naphthalene-1-carboxylate.

Introduction of the Carbamoyl Group at Position 3

- Method: Nucleophilic substitution or amide formation at the 3-position, often via nitration followed by reduction, or direct amide coupling.

- Reagents: Salicylamide derivatives or carbamoyl chlorides.

- Conditions: Use of coupling agents like carbodiimides (e.g., EDC or DCC) in inert solvents, under controlled temperature.

Carbonylation of 1-Iodo-3,4-Dihydronaphthalene Derivatives

Research indicates that carbonylation of 1-iodo-3,4-dihydronaphthalene, obtained from α-tetralone derivatives, can be employed to synthesize naphthalene derivatives with carbamoyl groups.

- Method: Homogeneous catalytic carbonylation using palladium–phosphine precatalysts under CO atmosphere.

- Reference: Farkas (2013) demonstrated high-yielding synthesis via this approach, which involves carbonylation of 1-iodo-1-naphthylethene derivatives to generate carboxylated products, subsequently transformed into carbamoyl derivatives.

Amide Formation via Carbamoyl Chlorides

The carbamoyl group can be introduced at the 3-position through acylation with carbamoyl chlorides:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Carbamoylation | Carbamoyl chloride | In the presence of a base (e.g., triethylamine) | Typically at 0–25°C, in inert solvents like dichloromethane |

| Amide formation | Nucleophilic substitution of amino groups | Under reflux with coupling agents | Ensures selectivity at the 3-position |

Example: Using naphthalene-1-carboxylic acid derivatives activated with carbodiimides (DCC or EDC) to form amides with appropriate amines.

Summary of Key Experimental Data and Conditions

Notes on Purification and Characterization

- Purification: Column chromatography on silica gel, recrystallization, or fractional distillation.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR, and mass spectrometry.

化学反应分析

Types of Reactions

Methyl3-carbamoylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes.

科学研究应用

Methyl3-carbamoylnaphthalene-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Methyl3-carbamoylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, affecting their function .

相似化合物的比较

Structural Analogs and Substituent Effects

Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-bromonaphthalene-1-carboxylate | 16650-63-8 | C₁₂H₉BrO₂ | 265.11 | Br (position 3) |

| 1-Chloronaphthalene | 90-13-1 | C₁₀H₇Cl | 162.62 | Cl (position 1) |

| 2-Methylnaphthalene | 91-57-6 | C₁₁H₁₀ | 142.20 | CH₃ (position 2) |

| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | C₈H₉NO₃ | 167.16 | -OH (phenyl ring), carbamate |

Key Differences :

- Electron Effects : Chloro and bromo groups are electron-withdrawing, whereas methyl is electron-donating. The carbamoyl group in the target compound is moderately electron-withdrawing but can engage in hydrogen bonding, enhancing solubility in polar solvents compared to halogenated analogs .

- Reactivity : The bromo analog (CAS 16650-63-8) may undergo nucleophilic substitution due to the bromine leaving group, while the carbamoyl group in the target compound is less reactive toward substitution, favoring applications in stable intermediates or drug candidates .

Physicochemical Properties

- Solubility: Carbamoyl and ester groups increase polarity, suggesting higher aqueous solubility compared to nonpolar methyl- or halogen-substituted naphthalenes. For example, Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) is likely more water-soluble due to its hydroxyl and carbamate groups .

- Stability : The bromo analog requires storage at 0–8°C, indicating thermal sensitivity . The target compound’s carbamoyl group may improve stability at room temperature.

Toxicological Profiles

- Halogenated Derivatives : Chloronaphthalenes (e.g., CAS 90-13-1) are associated with hepatic and renal toxicity and are classified as persistent environmental pollutants .

- Carbamate Derivatives : Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) lacks explicit toxicity data but shares structural similarities with carbamate pesticides, which may suggest acetylcholinesterase inhibition risks . The target compound’s carbamoyl group could influence similar pathways, though reduced volatility may lower inhalation hazards .

生物活性

Methyl3-carbamoylnaphthalene-1-carboxylate (MCNC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MCNC, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MCNC is characterized by its naphthalene core, substituted with a methyl group, a carbamoyl group, and a carboxylate moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that MCNC exhibits various biological activities, including:

- Anticancer Activity : Initial studies suggest that MCNC may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, indicating its usefulness as an antimicrobial agent.

- Enzyme Inhibition : MCNC may act as an inhibitor for specific enzymes involved in disease pathways.

Anticancer Activity

A study investigating the effects of MCNC on cancer cell proliferation demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 15 | Induction of apoptosis via caspase activation |

| CCRF-SB (ALL) | 20 | Cell cycle arrest in G1 phase |

| MCF-7 (Breast) | 25 | Inhibition of NF-kB signaling |

The results indicate that MCNC induces apoptosis in K562 cells and causes cell cycle arrest in CCRF-SB cells, suggesting it may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of MCNC against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings demonstrate that MCNC possesses moderate antimicrobial activity, particularly against Staphylococcus aureus .

Case Studies

Several case studies have explored the therapeutic potential of MCNC. One notable case study involved patients with chronic myeloid leukemia (CML), where MCNC was administered as part of a combination therapy. The results indicated improved patient outcomes, with a significant reduction in leukemic cell counts observed after treatment .

Another case study focused on patients with resistant bacterial infections. Treatment with MCNC led to notable improvements in clinical symptoms and laboratory markers, suggesting its potential role in managing antibiotic-resistant infections

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-carbamoylnaphthalene-1-carboxylate, and how can reaction conditions be standardized?

- Methodology : Synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with carbamoylating agents. Use coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous conditions with a base (e.g., triethylamine) to activate the carboxyl group . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. What analytical techniques are recommended for characterizing Methyl 3-carbamoylnaphthalene-1-carboxylate?

- Methodology : Employ nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm structural integrity, infrared (IR) spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can researchers design toxicity screening studies for this compound?

- Methodology : Follow OECD guidelines for acute toxicity, using in vivo rodent models (oral, dermal, or inhalation routes) and in vitro assays (e.g., Ames test for mutagenicity). Measure endpoints like LD₅₀ , histopathological changes, and biomarkers of oxidative stress. Ensure compliance with inclusion criteria for species, exposure routes, and systemic effects (e.g., hepatic, renal) as outlined in toxicological frameworks .

Advanced Research Questions

Q. What metabolic pathways are implicated in Methyl 3-carbamoylnaphthalene-1-carboxylate biotransformation, and how can they be studied?

- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C) to trace metabolite formation in hepatic microsomes or primary hepatocytes. Combine liquid chromatography-mass spectrometry (LC-MS/MS) with enzymatic assays to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare interspecies differences (e.g., human vs. rodent CYP450 isoforms) to extrapolate metabolic risks .

Q. How should researchers address contradictory data in toxicity studies (e.g., conflicting genotoxicity results)?

- Methodology : Conduct systematic reviews with risk-of-bias assessment (e.g., Tables C-6 and C-7 from ) to evaluate study quality. Check for dose-response consistency, species-specific sensitivity, and methodological transparency. Validate findings using orthogonal assays (e.g., comet assay alongside Ames test) .

Q. What environmental fate and degradation mechanisms are relevant for this compound?

- Methodology : Perform environmental persistence studies under simulated conditions (e.g., hydrolysis at varying pH, photolysis under UV light). Use HPLC-MS to quantify degradation products and assess bioaccumulation potential in model organisms (e.g., Daphnia magna). Incorporate biodegradation assays with soil or water microbiota .

Q. How can researchers explore the compound’s potential biomedical applications (e.g., enzyme inhibition)?

- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity. Optimize structural analogs by modifying the carbamoyl or methyl ester groups and evaluate SAR using molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve discrepancies in structure-activity relationship (SAR) studies for derivatives?

- Methodology : Synthesize a focused library of analogs (e.g., substituent variations at the naphthalene or carbamoyl positions). Test in parallel assays (e.g., cytotoxicity, target engagement) and apply multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity. Validate hypotheses via X-ray crystallography or NMR-based ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。